molecular formula C17H13F3N4O4 B2930149 2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide CAS No. 2415525-41-4

2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide

Cat. No. B2930149
CAS RN: 2415525-41-4
M. Wt: 394.31
InChI Key: NYWKOTANFSJHAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic pathway for this compound involves the condensation of 1,3-dioxoisoindole-2-yl with an ethylamine group, followed by further modification to introduce the trifluoromethylpyridazinyl moiety. Detailed synthetic methods and reaction conditions are documented in relevant literature .


Molecular Structure Analysis

The molecular formula of 2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide is C20H17N3O4 , with a molecular weight of 363.37 g/mol . The compound exhibits a melatonin-like structure , incorporating both isoindole and pyridazinone moieties .

Safety and Hazards

While specific safety data for this compound are limited, standard laboratory precautions should be followed during handling. As with any chemical, proper protective equipment and ventilation are essential. Consult relevant Material Safety Data Sheets (MSDS) for detailed safety information .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O4/c18-17(19,20)12-5-6-14(26)24(22-12)8-7-21-13(25)9-23-15(27)10-3-1-2-4-11(10)16(23)28/h1-6H,7-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWKOTANFSJHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCN3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

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